![molecular formula C9H11BO4 B11902772 [4-(Propanoyloxy)phenyl]boronic acid CAS No. 352535-90-1](/img/structure/B11902772.png)
[4-(Propanoyloxy)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Propionyloxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a propionyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(propionyloxy)phenyl)boronic acid typically involves the esterification of 4-hydroxyphenylboronic acid with propionic anhydride or propionyl chloride. The reaction is generally carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid by-products. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for (4-(propionyloxy)phenyl)boronic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control, and using industrial-grade solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions: (4-(Propionyloxy)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols or quinones under specific conditions.
Esterification and Hydrolysis: The propionyloxy group can undergo esterification with alcohols or hydrolysis to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Esterification: Propionyl chloride or propionic anhydride, bases like pyridine.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenols or quinones.
Esterification and Hydrolysis: Carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
(4-(Propionyloxy)phenyl)boronic acid has diverse applications in scientific research:
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and sensors.
Mecanismo De Acción
The mechanism of action of (4-(propionyloxy)phenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid moiety interacts with the active site of enzymes, leading to inhibition of their activity . The compound’s reactivity with diols also makes it useful in sensing applications, where it can bind to specific biomolecules.
Comparación Con Compuestos Similares
4-Formylphenylboronic Acid: Used in similar applications but features a formyl group instead of a propionyloxy group.
4-Phenoxyphenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling reactions.
4-Propylphenylboronic Acid: Similar structure but with a propyl group instead of a propionyloxy group.
Uniqueness: (4-(Propionyloxy)phenyl)boronic acid is unique due to its propionyloxy group, which imparts distinct reactivity and properties compared to other boronic acids. This makes it particularly useful in specific synthetic applications where the propionyloxy group can participate in further chemical transformations.
Propiedades
Número CAS |
352535-90-1 |
|---|---|
Fórmula molecular |
C9H11BO4 |
Peso molecular |
193.99 g/mol |
Nombre IUPAC |
(4-propanoyloxyphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h3-6,12-13H,2H2,1H3 |
Clave InChI |
MOTUHOYUGXTMLX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)OC(=O)CC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


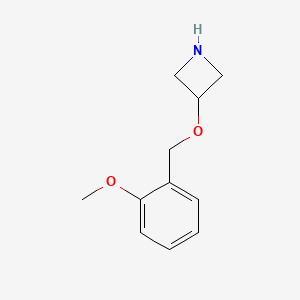
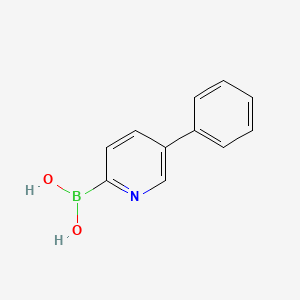
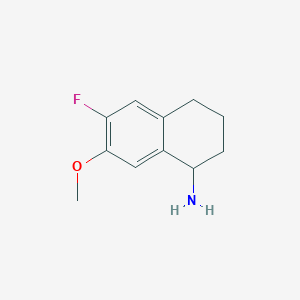
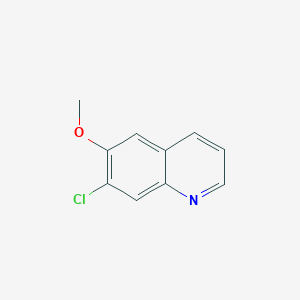

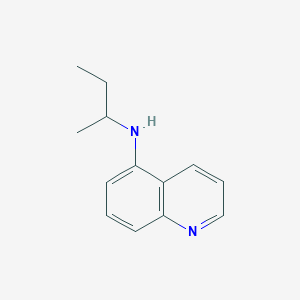
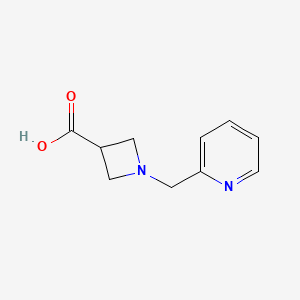
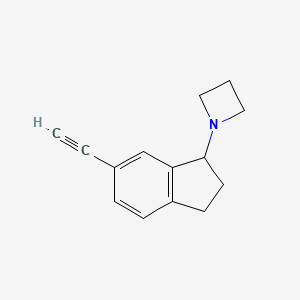
![2,7-Diazaspiro[4.4]nonane, 2-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11902743.png)
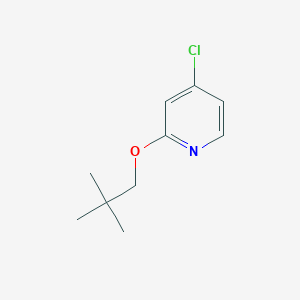
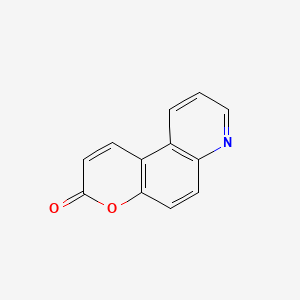
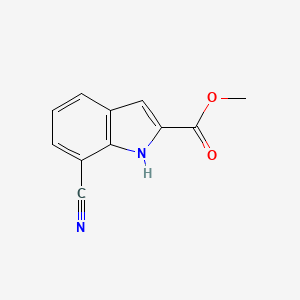
![6-Chloro-5-methylbenzo[d]isothiazol-3-amine](/img/structure/B11902766.png)
![3-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11902767.png)
